molecular formula C17H17N3O5 B11064639 Methyl 1-acetyl-5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-acetyl-5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11064639
M. Wt: 343.33 g/mol
InChI Key: CFWLHQWKXNXVMV-UHFFFAOYSA-N
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Description

“Methyl 1-acetyl-5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate” is a complex heterocyclic compound. Let’s break down its structure:

    Core Structure: The compound contains a pyrazole ring fused with a pyrrolo[3,4-c]pyrazole ring system.

    Functional Groups:

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidation of the methyl group or the ethylphenyl group.

    Reduction: Reduction of the carbonyl group (acetyl) or the pyrazole ring.

    Substitution: Substitution reactions at various positions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: These reactions can yield derivatives with altered functional groups or ring structures.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its use in materials with specific properties.

Mechanism of Action

The compound’s mechanism of action remains speculative, but it likely affects biological processes through interactions with specific targets (e.g., proteins, nucleic acids) or modulates signaling pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to its complexity, we can highlight its uniqueness within the pyrazole and pyrrolo[3,4-c]pyrazole family. Similar compounds include other pyrazole derivatives and heterocycles.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

methyl 1-acetyl-5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-4-10-5-7-11(8-6-10)19-15(22)12-13(17(24)25-3)18-20(9(2)21)14(12)16(19)23/h5-8,12,14H,4H2,1-3H3

InChI Key

CFWLHQWKXNXVMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C

Origin of Product

United States

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